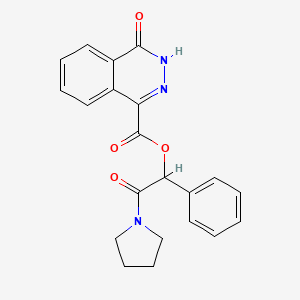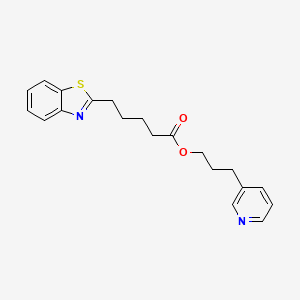
(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl) 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl) 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTN, and it belongs to the class of phthalazine derivatives. PPTN has been widely studied for its biological activities, and it has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of PPTN is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. PPTN has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. PPTN has also been shown to inhibit the activity of VEGF, a protein that promotes angiogenesis. PPTN has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
PPTN has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. PPTN has also been found to inhibit the production of reactive oxygen species (ROS) and prevent oxidative stress-induced neuronal damage. PPTN has been shown to inhibit tumor growth and angiogenesis by inhibiting the activity of VEGF and other pro-angiogenic factors.
Advantages and Limitations for Lab Experiments
PPTN has several advantages for lab experiments. It has been found to have high solubility in water and other solvents, which makes it easy to work with in the lab. PPTN has also been found to be stable under various conditions, which makes it suitable for long-term studies. However, PPTN has some limitations for lab experiments. It is a relatively new compound, and its properties and behavior are not fully understood. Further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.
Future Directions
There are several future directions for the study of PPTN. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Further studies are also needed to determine the optimal dosage and administration route for PPTN. In addition, more studies are needed to investigate the potential side effects of PPTN and its long-term safety profile. Overall, PPTN has shown great potential for various applications, and further studies are needed to fully understand its properties and behavior.
Synthesis Methods
The synthesis of PPTN is a complex process that involves several steps. The first step involves the reaction of 2-bromo-1-phenylethanone with pyrrolidine in the presence of a base to form 2-(1-phenyl-2-pyrrolidinyl)acetophenone. The second step involves the reaction of 2-(1-phenyl-2-pyrrolidinyl)acetophenone with phthalic anhydride in the presence of a base to form (2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl) 4-oxo-3H-phthalazine-1-carboxylate. This synthesis method has been optimized for high yields and purity.
Scientific Research Applications
PPTN has been extensively studied for its biological activities, and it has shown promising results in various research studies. It has been found to have potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. PPTN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PPTN has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. PPTN has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl) 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19-16-11-5-4-10-15(16)17(22-23-19)21(27)28-18(14-8-2-1-3-9-14)20(26)24-12-6-7-13-24/h1-5,8-11,18H,6-7,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGHMNATWGIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)
![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7550210.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7550214.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7550222.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]-2-methylpropanamide](/img/structure/B7550227.png)

![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
![N-(2-benzylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7550267.png)
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
